2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-12-7-10(15(17,18)19)8-20-13(12)11(14(21)22)6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHGORMXVVRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategies for Synthesis
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid likely involves several key steps:
Pyridine Ring Formation or Modification : The synthesis may start with a pyridine derivative, such as 2,3-dichloro-5-trifluoromethylpyridine, which can undergo various transformations to introduce the necessary substituents.
Cross-Coupling Reactions : To attach the phenyl group, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) could be employed, using a phenylboronic acid or similar reagent.
Formation of the Propanoic Acid Moiety : This might involve the use of malonic acid derivatives or other methods to extend the carbon chain and introduce the carboxylic acid group.
Research Findings and Challenges
The synthesis of complex organic compounds like 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid poses several challenges:
- Selectivity and Yield : Achieving high selectivity and yield in multi-step syntheses can be difficult due to the potential for side reactions and degradation of intermediates.
- Environmental Impact : The use of certain solvents and reagents may pose environmental concerns, necessitating the development of more sustainable synthesis methods.
- Scalability : Scaling up laboratory syntheses to industrial levels while maintaining efficiency and reducing costs is a significant challenge.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropanoic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the phenylpropanoic acid moiety .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid exhibit promising antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, demonstrating efficacy that could lead to the development of new antibiotics or antifungal agents. For instance, studies have shown that modifications to the compound can enhance its activity against resistant strains of bacteria, making it a candidate for further exploration in drug development .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit certain pathways involved in inflammation, potentially leading to applications in treating conditions such as arthritis or other inflammatory diseases. The mechanism involves the modulation of cytokine production and inhibition of inflammatory mediators .
1.3 Cancer Research
Recent investigations into the compound's structure have revealed potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This opens avenues for developing novel chemotherapeutic agents based on its structure .
Agrochemical Applications
2.1 Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds in agricultural settings. Its mode of action involves disrupting key metabolic processes in target plants, leading to effective weed management solutions. Field trials have demonstrated its effectiveness compared to existing commercial herbicides, suggesting a potential role in integrated pest management strategies .
2.2 Insect Repellents
In addition to herbicidal properties, derivatives of this compound have shown promise as insect repellents. Laboratory studies indicate that certain formulations can deter pests effectively, which could be beneficial in both agricultural and residential contexts .
Material Science
3.1 Polymer Synthesis
The unique chemical structure of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and plastics .
3.2 Coatings and Additives
The compound's properties enable its use as an additive in coatings to improve durability and resistance to environmental degradation. Research has shown that adding this compound to coating formulations can significantly enhance performance metrics such as scratch resistance and UV stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. The chlorine atom can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid with structurally or functionally related compounds, focusing on substituent effects, molecular properties, and applications.
Haloxyfop (2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propanoic acid)
- Structure: Haloxyfop shares the 3-chloro-5-(trifluoromethyl)pyridyl group but connects it to the propanoic acid via a phenoxy linker .
- Key Differences: Linkage: Haloxyfop uses a phenoxy-phenoxy-propanoic acid scaffold, whereas the target compound directly attaches the pyridyl group to the propanoic acid. Molecular Weight: Haloxyfop (C₁₅H₁₁ClF₃NO₅; ~377.7 g/mol) is heavier due to the additional phenoxy group. Bioactivity: Haloxyfop is a selective herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The phenoxy linker may enhance membrane permeability compared to the direct pyridyl attachment .
Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Structure: Fluazifop lacks the 3-chloro substituent on the pyridine ring but retains the trifluoromethyl group and phenoxy-propanoic acid framework .
- Herbicidal Spectrum: Fluazifop is effective against broader-leaved weeds, while chloro-substituted analogs like haloxyfop show enhanced activity against grassy weeds .
3-(3-Chloro-5-(Trifluoromethyl)phenyl)propanoic Acid
- Structure: This compound replaces the pyridyl group with a similarly substituted phenyl ring attached to the third carbon of propanoic acid .
- Acidity: The pyridyl group in the target compound may increase acidity (lower pKa) compared to the phenyl analog due to electron-withdrawing effects .
(2S)-2-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic Acid
- Structure: This stereospecific compound introduces an amino linkage between the pyridyl group and the propanoic acid .
- Chirality: The (2S)-configuration may influence pharmacokinetics, a feature absent in the non-chiral target compound .
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Findings and Trends
- Substituent Effects: The 3-chloro and 5-trifluoromethyl groups enhance electron withdrawal, stabilizing negative charges on the propanoic acid moiety. This increases herbicidal activity in analogs like haloxyfop .
- Chirality : Stereospecific analogs (e.g., ) highlight the growing focus on enantioselective agrochemicals to minimize environmental impact .
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic properties.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing a trifluoromethyl group have shown enhanced inhibition of cyclooxygenase (COX) enzymes. A study demonstrated that the incorporation of such groups leads to increased potency in COX-2 inhibition compared to non-fluorinated analogs .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid | 0.32 | 0.18 | 1.78 |
2. Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. For example, in studies involving A549 and HCT116 cell lines, the compound demonstrated promising cytotoxicity:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 22.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
These results suggest that the compound may down-regulate critical oncogenes, thereby inhibiting tumor growth .
3. Antibacterial Activity
The antibacterial efficacy of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. Similar compounds have shown Minimum Inhibitory Concentrations (MICs) in the range of 4.88 µg/mL against E. coli and B. mycoides .
Case Studies
Case Study 1: Inhibition of COX Enzymes
A detailed study on a series of trifluoromethyl-substituted phenylpropanoic acids revealed that the introduction of chlorine and trifluoromethyl groups significantly increased COX-2 selectivity and potency . The study utilized molecular docking techniques to elucidate binding interactions, confirming that these modifications enhance enzyme affinity.
Case Study 2: Cancer Cell Line Studies
In a comparative analysis involving multiple cancer cell lines, the compound exhibited differential expression modulation of genes such as TP53 and EGFR, indicating its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine and phenylpropanoic acid derivatives. A common approach is palladium-catalyzed cross-coupling to introduce the trifluoromethyl and chloro substituents on the pyridine ring. For example, halogenated pyridine intermediates can undergo Suzuki-Miyaura coupling with phenylboronic acids, followed by functionalization of the propanoic acid chain. Post-synthetic purification via recrystallization (e.g., using solvent systems like ethanol/water) is critical to achieve >95% purity, as indicated by melting point data (287.5–293.5°C) . Fluorination steps may use reagents like SF₄ or trifluoromethylating agents (e.g., TMSCF₃), with reaction optimization required to minimize byproducts .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons in the pyridyl and phenyl groups.
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethyl (C-F stretch ~1100–1200 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₅H₁₀ClF₃N₂O₂ requires exact mass 342.04 g/mol).
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities and confirms spatial arrangement .
Q. What are the primary biological or biochemical applications of this compound?
- Methodological Answer : The compound’s trifluoromethylpyridyl moiety suggests potential as a herbicide precursor, analogous to haloxyfop or fluazifop, which inhibit acetyl-CoA carboxylase in plants . In biochemical studies, it may serve as a ligand for enzyme inhibition assays (e.g., testing affinity for cytochrome P450 isoforms) due to its electron-withdrawing groups. Researchers should standardize bioactivity assays (e.g., IC₅₀ determination) using purified batches to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : SAR analysis requires systematic modification of substituents:
- Pyridine Ring : Replace chloro or trifluoromethyl groups with bromo, methyl, or nitro to assess electronic effects on target binding.
- Phenyl Group : Introduce para-substituents (e.g., -OH, -CF₃) to evaluate steric and hydrophobic interactions.
- Propanoic Acid : Test ester or amide derivatives to modulate solubility and membrane permeability.
Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like ALS (acetolactate synthase), while in vitro assays validate predictions .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Use HPLC (≥99% purity) and elemental analysis to confirm batch consistency.
- Assay Conditions : Standardize parameters (e.g., pH, temperature, solvent DMSO concentration) across labs.
- Metabolic Stability : Test for degradation products (e.g., via LC-MS) in buffer or serum to rule out compound instability .
Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric) is recommended .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), aqueous solubility, and CYP450 interactions. For instance, reducing logP by replacing the trifluoromethyl group with a polar cyano (-CN) may enhance solubility.
- Molecular Dynamics (MD) : Simulate binding persistence to target proteins (e.g., >100 ns simulations to assess stability).
- QSAR Models : Train models on datasets of analogous pyridine-carboxylic acids to prioritize derivatives for synthesis .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Key issues include:
- Low Yield in Fluorination Steps : Optimize trifluoromethylation using continuous-flow reactors to improve reagent mixing and heat dissipation.
- Byproduct Formation : Implement in-line FTIR monitoring to detect intermediates and adjust reaction parameters dynamically.
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water gradients) for cost-effective scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
